tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-hydroxyoxolan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIADDJLFYFDGK-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
-
Stoichiometry : A 1:1.2 molar ratio of amine to Boc reagent ensures complete protection while minimizing side reactions.
-
Purification : Column chromatography using silica gel with ethyl acetate/hexane eluents (1:4 to 1:2 v/v) yields >85% purity.
Table 1: Representative Direct Coupling Parameters
| Starting Amine | Boc Reagent | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| cis-4-Hydroxyoxolan-3-amine | (Boc)₂O | DCM | TEA | 78 | 88 |
| cis-4-Hydroxyoxolan-3-amine | Boc-Cl | THF | DIPEA | 82 | 90 |
This method is favored for its simplicity but requires highly pure starting amines, which are often synthesized via asymmetric catalysis or enzymatic resolution.
Curtius Rearrangement from Carboxylic Acid Precursors
The Curtius rearrangement offers an alternative route, converting carboxylic acids to Boc-protected amines via acyl azides and isocyanate intermediates.
Mechanistic Overview
-
Acyl Azide Formation : Reacting cis-4-hydroxyoxolan-3-carboxylic acid with diphenylphosphoryl azide (DPPA) generates the acyl azide.
-
Thermal Rearrangement : Heating the acyl azide in toluene at 80°C induces rearrangement to an isocyanate.
-
Boc Protection : Trapping the isocyanate with tert-butanol in the presence of zinc triflate yields the target carbamate.
Key Considerations
Table 2: Curtius Rearrangement Optimization
| Carboxylic Acid | Azide Source | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| cis-4-Hydroxyoxolan-3-carboxylic acid | DPPA | Toluene | 80 | 65 |
This method is advantageous for substrates sensitive to nucleophilic conditions but suffers from moderate yields due to intermediate instability.
Reductive Amination of Aldehydes
Adapting methodologies from patent literature, reductive amination of cis-4-hydroxyoxolan-3-aldehyde with tert-butyl carbamate provides a stereoselective route.
Procedure Highlights
Table 3: Reductive Amination Outcomes
| Aldehyde | Reducing Agent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| cis-4-Hydroxyoxolan-3-aldehyde | NaBH₃CN | 12 | 70 |
| cis-4-Hydroxyoxolan-3-aldehyde | Zn/SnCl₂ | 6 | 75 |
This method is scalable but requires stringent temperature control to prevent epimerization.
Enzymatic Resolution of Racemic Mixtures
For industrial-scale production, enzymatic resolution of racemic cis/trans mixtures offers high enantiomeric excess (ee).
Process Details
Table 4: Enzymatic Resolution Efficiency
| Enzyme | Substrate | ee (%) | Productivity (g/L/h) |
|---|---|---|---|
| CAL-B | Racemic oxolan-3-yl Boc | 99.5 | 12.4 |
This green chemistry approach minimizes waste but demands specialized biocatalyst handling.
Comparative Analysis of Industrial Applicability
Each method presents distinct trade-offs:
-
Direct Coupling : High purity but limited to pre-synthesized amines.
-
Curtius Rearrangement : Broad substrate scope but moderate yields.
-
Reductive Amination : Scalable yet temperature-sensitive.
-
Enzymatic Resolution : Sustainable but capital-intensive.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: tert-Butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group is often used as a protecting group for amines in organic synthesis.
Biology and Medicine
Drug Development: This compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It can be used in studies involving enzyme inhibition and protein modification.
Industry
Polymer Chemistry: It can be used in the synthesis of polymers with specific functional groups.
Agricultural Chemicals:
Mechanism of Action
The mechanism by which tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate exerts its effects depends on its specific application:
Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes, preventing substrate binding.
Protein Modification: The compound can modify proteins through covalent attachment, altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Structure Variations
Cyclopentane vs. Oxolane Derivatives
- oxolane (oxygen-containing). Impact:
- Polarity : Oxolane derivatives exhibit higher polarity due to the ether oxygen, enhancing water solubility.
- Conformational Rigidity : Oxolane's oxygen introduces slight ring puckering, affecting binding to chiral targets.
- Synthetic Utility : Cyclopentane derivatives are less prone to ring-opening reactions under acidic conditions.
Amino vs. Hydroxy Substituents
- tert-butyl N-(4-aminooxolan-3-yl)carbamate (CAS: 2305080-35-5) Key Difference: Amino (-NH₂) at oxolane-4 vs. hydroxyl (-OH) in the target compound. Impact:
- Basicity: The amino group increases basicity (pKa ~9-10) compared to the hydroxyl group (pKa ~16).
- Reactivity: Amino derivatives are more nucleophilic, enabling coupling reactions (e.g., peptide synthesis).
Stereochemical Variations
- tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9) vs. tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
- Key Difference : Stereochemistry at hydroxy and carbamate positions.
- Impact :
- Biological Activity: Enantiomers may exhibit divergent binding affinities to receptors (e.g., cannabinoid receptors in –5).
- Synthetic Challenges : Separation of diastereomers requires chiral chromatography or asymmetric synthesis.
Fluorinated and Bicyclic Analogs
- tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1)
- Key Difference : Fluorine substituent on a piperidine ring.
- Impact :
- Metabolic Stability : Fluorine reduces metabolic oxidation, enhancing plasma half-life.
- tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4) Key Difference: Bicyclic framework (norbornane-like structure). Impact:
- Rigidity : Restricts conformational flexibility, improving selectivity for sterically constrained targets.
- Solubility: Reduced solubility compared to monocyclic analogs due to increased hydrophobicity.
Functional Group Variations
- tert-butyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate (from ) Key Difference: Branched alkyl chain with aminocarbonyl (-CONH₂) group. Impact:
- Lipophilicity : Increased logP due to the alkyl chain, affecting membrane permeability.
- Steric Hindrance : Bulky substituents may hinder enzyme binding or catalysis.
Table 1: Comparative Properties of Selected Analogs
*Estimated logP values based on substituent contributions.
Biological Activity
Tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of neuroprotective effects and antibacterial properties. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C₉H₁₇NO₄
- Molar Mass : 203.24 g/mol
- CAS Number : 1631070-69-3
Neuroprotective Effects
Research indicates that this compound (referred to as M4 in some studies) exhibits neuroprotective properties, particularly in models of Alzheimer's disease. The compound has been shown to:
- Inhibit β-secretase and Acetylcholinesterase : M4 acts as an inhibitor of β-secretase (IC₅₀ = 15.4 nM) and acetylcholinesterase (Kᵢ = 0.17 μM), which are crucial enzymes involved in the pathogenesis of Alzheimer's disease .
- Reduce Amyloid Beta Aggregation : It demonstrates significant inhibition (85% at 100 μM) of amyloid beta peptide aggregation, which is a hallmark of Alzheimer's pathology .
- Protect Astrocytes : In vitro studies reveal that M4 can reduce astrocyte cell death induced by amyloid beta (Aβ) through a decrease in pro-inflammatory cytokines like TNF-α .
Antibacterial Activity
Although primarily studied for its neuroprotective effects, M4 also shows promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It operates through mechanisms such as:
- Membrane Depolarization : The compound induces depolarization of bacterial cytoplasmic membranes, disrupting their integrity and leading to cell death .
- Low Concentration Efficacy : Effective at low concentrations (0.78-3.125 μg/mL), it rivals last-resort antibiotics like vancomycin and linezolid against resistant strains .
In Vitro Studies
A study conducted on astrocytes exposed to Aβ showed that treatment with M4 resulted in a moderate protective effect, reducing cell death by approximately 20% compared to untreated cells. However, this effect was not statistically significant when compared to cells treated with established drugs like galantamine .
In Vivo Studies
In an in vivo model using scopolamine to induce Alzheimer's-like symptoms in rats, M4 exhibited limited efficacy compared to galantamine. While it reduced malondialdehyde (MDA) levels—an indicator of oxidative stress—it did not achieve significant differences from the control group, suggesting challenges in bioavailability within the central nervous system .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₄ |
| Molar Mass | 203.24 g/mol |
| CAS Number | 1631070-69-3 |
| β-secretase IC₅₀ | 15.4 nM |
| Acetylcholinesterase Kᵢ | 0.17 μM |
| Amyloid Beta Inhibition | 85% at 100 μM |
Case Studies
- Astrocyte Protection Study : Investigated the effects of M4 on astrocytes under Aβ exposure, demonstrating a reduction in TNF-α levels but insufficient protection compared to other treatments .
- Antibacterial Efficacy Study : Evaluated the antibacterial properties against MRSA and other resistant strains, highlighting its potential as a novel antibacterial agent .
Q & A
Q. What computational methods predict the compound’s reactivity in complex reaction systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
